

An In-Depth Technical Guide to the Chemical Properties of 4-Chlorodeoxybenzoin

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Benzyl 4-chlorophenyl ketone*

Cat. No.: *B156412*

[Get Quote](#)

Disclaimer: Detailed experimental data specifically for 4-Chlorodeoxybenzoin is not extensively available in public chemical databases. This guide has been constructed by synthesizing information on the parent compound, deoxybenzoin, and related chlorinated aromatic ketones. The structural, spectroscopic, and reactivity data presented are based on established principles of organic chemistry and should be considered predictive. All proposed protocols require experimental validation.

Executive Summary

4-Chlorodeoxybenzoin is a halogenated derivative of deoxybenzoin, a foundational structure in organic synthesis. Its chemical architecture, featuring a reactive carbonyl group, an enolizable methylene bridge, and two distinct aromatic rings, makes it a versatile intermediate for the synthesis of more complex molecules, including potential pharmaceutical agents. This document provides a comprehensive overview of its predicted chemical and physical properties, a detailed analysis of its expected spectroscopic signature, plausible synthetic routes, and key reactivity patterns. The guide is intended for researchers in synthetic chemistry and drug development, offering a predictive framework to facilitate laboratory work and experimental design involving this compound.

Molecular Identity and Structure

4-Chlorodeoxybenzoin, systematically named 1-(4-chlorophenyl)-2-phenylethan-1-one, belongs to the deoxybenzoin class of ketones. The structure consists of a phenylacetyl group bonded to a 4-chlorophenyl moiety. The presence of the electron-withdrawing chlorine atom on one of the

phenyl rings significantly influences the molecule's electronic properties, reactivity, and spectroscopic characteristics compared to its parent compound.

Table 1: Core Compound Identifiers

Identifier	Value	Source/Note
IUPAC Name	1-(4-chlorophenyl)-2-phenylethan-1-one	---
CAS Number	16733-60-3	(Verified for this specific isomer)
Molecular Formula	C ₁₄ H ₁₁ ClO	Calculated
Molecular Weight	230.69 g/mol	Calculated
Canonical SMILES	<chem>C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)Cl</chem>	---

Physicochemical Properties

The physical properties of a compound are critical for its handling, purification, and use in reactions.^[1] These properties are dictated by intermolecular forces, which for 4-Chlorodeoxybenzoin, are primarily van der Waals forces and dipole-dipole interactions arising from the polar carbonyl and C-Cl bonds.

Rationale for Predicted Properties:

- **Melting Point:** The introduction of a chlorine atom increases the molecular weight and polarity, generally leading to a higher melting point than the parent deoxybenzoin (m.p. 53-56 °C) due to stronger intermolecular forces and potentially more efficient crystal lattice packing.
- **Boiling Point:** A higher molecular weight and increased polarity are expected to raise the boiling point significantly compared to similar, non-halogenated molecules.^[2]
- **Solubility:** The molecule is predicted to be poorly soluble in water but should exhibit good solubility in common organic solvents like acetone, ethanol, diethyl ether, and chlorinated solvents.

Table 2: Predicted Physicochemical Data

Property	Predicted Value	Rationale/Context
Physical State	White to off-white solid	Typical for aromatic ketones of this molecular weight.[3]
Melting Point	> 60 °C (Estimate)	Expected to be higher than deoxybenzoin.
Boiling Point	> 300 °C (Estimate)	Significantly higher than related smaller molecules like 4-chlorobenzaldehyde (213-214 °C).[4]
Solubility in Water	Insoluble	Based on the large hydrophobic aromatic structure.
Solubility (Organic)	Soluble in ethers, ketones, chlorinated solvents	General property of non-polar to moderately polar organic compounds.[3]
logP (Octanol/Water)	~3.5-4.5 (Estimate)	The chloro- and phenyl-groups contribute to high lipophilicity.

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound.[5][6] The predicted spectra for 4-Chlorodeoxybenzoin have several key features that enable its unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR:** The proton NMR spectrum is expected to be highly characteristic. The two aromatic regions will be distinct. The unsubstituted phenyl ring should appear as a multiplet integrating to 5 protons. The 4-chlorophenyl ring, due to its symmetry, should present as two doublets, each integrating to 2 protons, a classic AA'BB' system. The most diagnostic signal is the

singlet for the two methylene (CH_2) protons, which would appear downfield due to their proximity to both the phenyl ring and the deshielding carbonyl group.

- ^{13}C NMR: The carbon spectrum will show a signal for the carbonyl carbon around 195-200 ppm. Multiple signals will be present in the aromatic region (120-140 ppm), including the carbon bearing the chlorine atom (ipso-carbon), which will be shifted. A key signal for the methylene carbon (CH_2) is expected around 45 ppm.

Infrared (IR) Spectroscopy

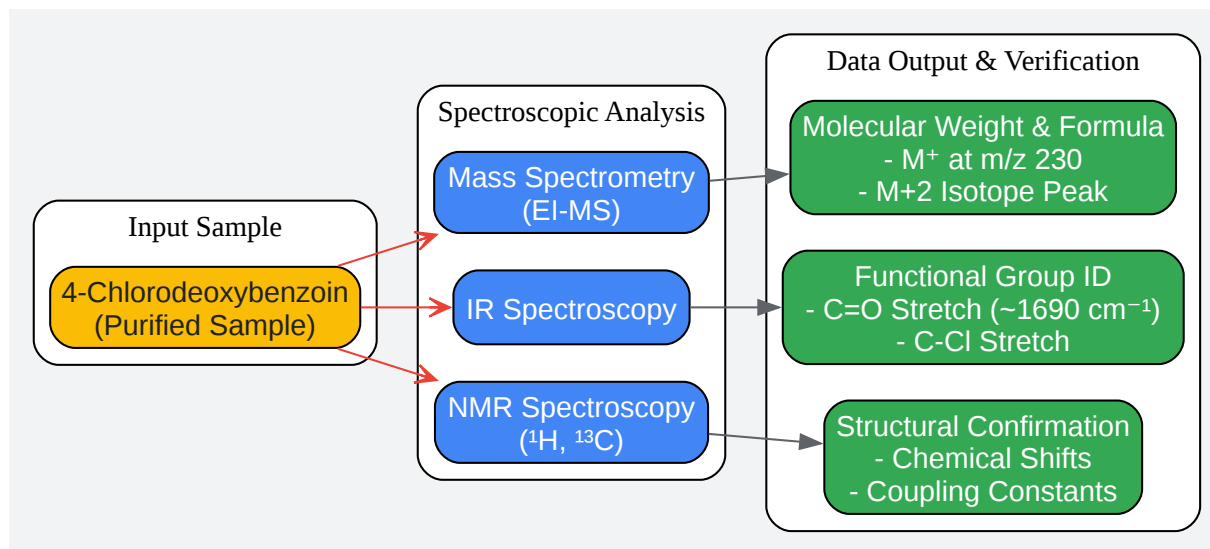
The IR spectrum provides crucial information about the functional groups present.^[7]

- C=O Stretch: A strong, sharp absorption band is predicted in the range of 1680-1700 cm^{-1} . The conjugation with the 4-chlorophenyl ring slightly lowers the frequency compared to a simple aliphatic ketone.
- C-H Aromatic Stretch: Peaks will be observed just above 3000 cm^{-1} .
- C=C Aromatic Stretch: Several bands of medium intensity are expected between 1450 and 1600 cm^{-1} .
- C-Cl Stretch: A signal in the fingerprint region, typically between 700-800 cm^{-1} , can indicate the carbon-chlorine bond.

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern.^[8]

- Molecular Ion (M^+): A prominent molecular ion peak is expected at $m/z = 230$. A characteristic isotopic pattern for one chlorine atom will be observed, with a peak at $\text{M}+2$ ($m/z = 232$) that is approximately one-third the intensity of the M^+ peak.
- Key Fragments: The most likely fragmentation pathway is cleavage alpha to the carbonyl group, leading to the formation of the 4-chlorobenzoyl cation ($m/z = 139/141$) and the benzyl radical, or the benzyl cation ($m/z = 91$). The 4-chlorobenzoyl fragment is often the base peak in such structures.



[Click to download full resolution via product page](#)

Caption: Spectroscopic workflow for structural validation.

Synthesis and Reactivity

Plausible Synthetic Route: Friedel-Crafts Acylation

A standard and reliable method for preparing deoxybenzoins is the Friedel-Crafts acylation. For 4-Chlorodeoxybenzoin, this involves the reaction of chlorobenzene with phenylacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

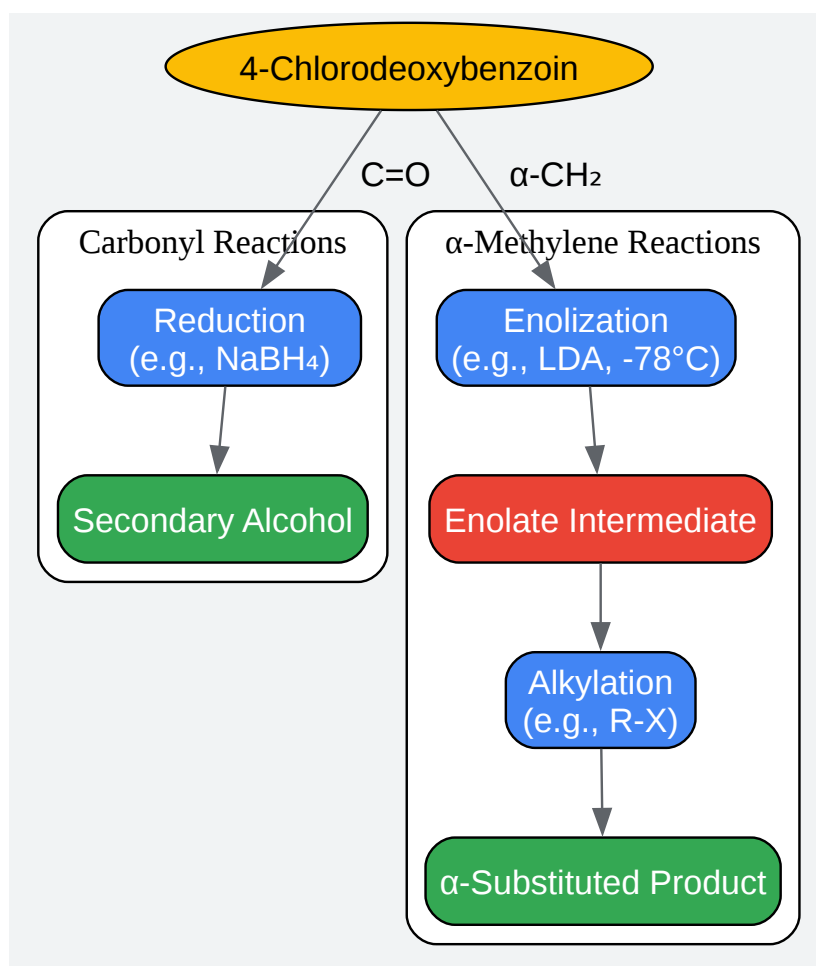
- **Apparatus Setup:** Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride drying tube or a bubbler).
- **Reagent Charging:** To the flask, add anhydrous aluminum chloride (1.2 equivalents) and an excess of chlorobenzene, which serves as both reactant and solvent. Cool the mixture to 0-5 °C in an ice bath.

- Acyl Chloride Addition:
 - Rationale: Slow addition is crucial to control the exothermic reaction and prevent side reactions.
 - Dissolve phenylacetyl chloride (1.0 equivalent) in a minimal amount of chlorobenzene and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl_3 suspension over 30-45 minutes, maintaining the internal temperature below 10 °C.
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Quenching:
 - Rationale: This step hydrolyzes the aluminum chloride complex and neutralizes the reaction.
 - Slowly and carefully pour the reaction mixture over crushed ice containing concentrated hydrochloric acid. This should be done in a fume hood with vigorous stirring.
- Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with a suitable solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers.
- Purification: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Final Product: The crude product can be purified by recrystallization (e.g., from ethanol/water) or flash column chromatography to yield pure 4-Chlorodeoxybenzoin.

Core Reactivity

The reactivity of 4-Chlorodeoxybenzoin is dictated by its three main components: the ketone carbonyl, the α -methylene group, and the two aromatic rings.

- **Carbonyl Group:** Susceptible to nucleophilic attack. It can be reduced to the corresponding alcohol (4-chloro-1,2-diphenylethanol) using reducing agents like sodium borohydride (NaBH_4).
- **α -Methylene Protons:** These protons are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile and can undergo various reactions, such as alkylation or aldol condensation, providing a route to more complex structures.
- **Aromatic Rings:** The 4-chlorophenyl ring is deactivated towards further electrophilic aromatic substitution due to the electron-withdrawing effects of both the chlorine and the carbonyl group. The unsubstituted phenyl ring remains reactive towards electrophiles.



[Click to download full resolution via product page](#)

Caption: Key reactivity pathways of 4-Chlorodeoxybenzoin.

Safety and Toxicology

No specific toxicological data for 4-Chlorodeoxybenzoin is available. The safety profile must be inferred from related compounds. Chlorinated aromatic compounds can be irritants and may have long-term environmental effects.^[4]

- Acute Hazards: Likely to be harmful if swallowed, causing irritation to the gastrointestinal tract.^{[4][9]} May cause skin and serious eye irritation.^[10]
- Chronic Hazards: Long-term effects have not been studied. As with many chlorinated organic molecules, it should be handled as a substance with potential for chronic toxicity and environmental persistence.^[4]
- Handling Precautions:
 - Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
 - Handle only in a well-ventilated area or a chemical fume hood.
 - Avoid inhalation of dust and contact with skin and eyes.
 - In case of accidental exposure, follow standard first-aid procedures and seek medical attention.^[10]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Avoid release into the environment.^[4]

Conclusion

4-Chlorodeoxybenzoin is a synthetic intermediate with significant potential due to its versatile chemical handles. While specific experimental data is sparse, its properties and reactivity can be reliably predicted based on fundamental chemical principles. Its synthesis is accessible through established methods like the Friedel-Crafts acylation. The presence of the carbonyl, enolizable methylene, and distinct aromatic rings allows for a wide range of subsequent chemical modifications. Researchers working with this compound should proceed with the

predicted properties as a guide but must rely on rigorous experimental characterization to validate their findings.

References

- PubChem. (2026). 4-Chlorobenzoic Acid.
- PubChem. (2025). 4-Chlorobenzophenone.
- PubChem. (2025). 4-Chlorobenzoate.
- ResearchGate. (n.d.).
- Chemistry LibreTexts. (2022). Physical properties of organic compounds. [\[Link\]](#)
- PubMed. (1998).
- PubChem. (2025). 4-Chloro-2-((2-methylbenzyl)oxy)benzaldehyde.
- PubChem. (2025). 4-[(4-Chlorobenzyl)oxy]benzaldehyde.
- PubChem. (2025). 4-Chlorosalicylic acid.
- Google Patents. (n.d.). CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
- Wikipedia. (n.d.). 4-Chlorobenzaldehyde. [\[Link\]](#)
- Esselman, B. J., & Hill, N. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [\[Link\]](#)
- PubMed. (1973).
- ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [\[Link\]](#)
- University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [\[Link\]](#)
- Organic Chemistry Portal. (2022). Accessing Diverse Cross-Benzoin and α -Siloxy Ketone Products via Acyl Substitution Chemistry. [\[Link\]](#)
- Michigan State University Department of Chemistry. (n.d.). Boiling & Melting Points. [\[Link\]](#)
- ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure?. [\[Link\]](#)
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Table 4-2, Physical and Chemical Properties of Chlorobenzene. [\[Link\]](#)
- MDPI. (n.d.). An Update on the Synthesis of Pyrrolo[4][11]benzodiazepines. [\[Link\]](#)
- PubChem. (2025). 4-Chlorobenzamide.
- Oreate AI Blog. (2026). A Review of Common Acid Amine Condensing Agents in Large-Scale Synthesis Processes. [\[Link\]](#)
- PubMed. (2020). The Clinical Toxicology of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B)
- PubMed. (2021). Systematic review on the use of activated charcoal for gastrointestinal decontamination following acute oral overdose. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Supplemental Topics [www2.chemistry.msu.edu]
- 3. 4-Chlorobenzophenone | C₁₃H₉ClO | CID 8653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. lehigh.edu [lehigh.edu]
- 9. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 10. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Chemical Properties of 4-Chlorodeoxybenzoin]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b156412#4-chlorodeoxybenzoin-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com